Tetrazole Blue Diformazan
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Overview
Description
Tetrazole Blue Diformazan is a compound belonging to the tetrazole family, characterized by its unique structure containing a five-membered ring with four nitrogen atoms and one carbon atom. This compound is known for its vibrant blue color and is widely used in various scientific applications, particularly in the field of biochemistry for detecting and quantifying reactive oxygen species (ROS) through the formation of formazan precipitates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazole Blue Diformazan can be synthesized through the reduction of nitroblue tetrazolium (NBT) in the presence of reactive oxygen species. The reaction typically involves the use of reducing agents such as NADH or NADPH, which donate electrons to NBT, resulting in the formation of the blue formazan product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reduction of NBT under specific conditions to ensure high yield and purity of the final product. The reaction is usually carried out in aqueous media, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrazole Blue Diformazan primarily undergoes reduction reactions. The reduction of NBT to formazan is a key reaction, which is facilitated by the presence of reactive oxygen species or other reducing agents .
Common Reagents and Conditions:
Reducing Agents: NADH, NADPH
Reaction Conditions: Aqueous media, controlled temperature and pH
Major Products Formed: The major product formed from the reduction of NBT is this compound, which is characterized by its blue color and insolubility in water .
Scientific Research Applications
Tetrazole Blue Diformazan has a wide range of applications in scientific research, including:
Biochemistry: Used as a staining agent to detect and quantify reactive oxygen species in cells and tissues.
Medicine: Employed in diagnostic assays to measure oxidative stress levels in biological samples.
Chemistry: Utilized in various analytical techniques to study redox reactions and electron transfer processes.
Mechanism of Action
The mechanism of action of Tetrazole Blue Diformazan involves its reduction from nitroblue tetrazolium in the presence of reactive oxygen species. The reduction process leads to the formation of an insoluble blue formazan product, which can be visually detected and quantified. This reaction is commonly used to assess the level of oxidative stress in biological samples .
Comparison with Similar Compounds
Nitroblue Tetrazolium (NBT): The precursor to Tetrazole Blue Diformazan, used in similar applications for detecting reactive oxygen species.
Triphenyl Tetrazolium Chloride (TTC): Another tetrazolium compound used in viability assays and to detect dehydrogenase activity in cells.
Methylthiazolyldiphenyl-tetrazolium Bromide (MTT): Widely used in cell viability assays to measure metabolic activity.
Uniqueness: this compound is unique due to its specific application in detecting reactive oxygen species and its vibrant blue color, which provides a clear visual indication of the presence of ROS. Its insolubility in water also makes it suitable for various staining and analytical techniques .
Properties
Molecular Formula |
C40H34N8O2 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]iminobenzenecarboximidamide |
InChI |
InChI=1S/C40H34N8O2/c1-49-37-27-31(23-25-35(37)43-47-39(29-15-7-3-8-16-29)45-41-33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)44-48-40(30-17-9-4-10-18-30)46-42-34-21-13-6-14-22-34/h3-28,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? |
InChI Key |
UHSASKDUISVCQP-DBPDIXJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4)OC)N=N/C(=N\NC5=CC=CC=C5)/C6=CC=CC=C6 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4)OC)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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